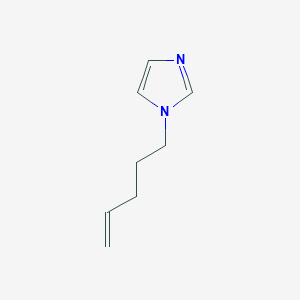

1-(Pent-4-enyl)imidazole

Description

Overview of Imidazole (B134444) Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the largest class of organic compounds. guidechem.com Within this class, imidazole derivatives are of paramount importance. phytojournal.com Imidazole is a five-membered planar ring containing two nitrogen atoms at non-adjacent positions (1 and 3). phytojournal.comresearchgate.net This arrangement makes the molecule aromatic, polar, and amphoteric, meaning it can act as both an acid and a base. researchgate.net

First synthesized by Heinrich Debus in 1858, the imidazole nucleus is a cornerstone in medicinal chemistry and is found in numerous natural products, including the amino acid histidine, histamine, and nucleic acids. phytojournal.comorgsyn.org The unique electronic properties and ability to participate in hydrogen bonding have led to the widespread application of imidazole derivatives in various fields. diva-portal.org They are integral to many pharmaceutical drugs, exhibiting a broad spectrum of biological activities including antifungal, anticancer, anti-inflammatory, and antimicrobial properties. phytojournal.comresearchgate.netdiva-portal.org

The synthesis of the imidazole ring can be achieved through several classic methods, such as the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). diva-portal.orgslideshare.net Modern synthetic strategies have expanded to include microwave-assisted synthesis and various metal-catalyzed cyclizations, allowing for the efficient production of highly substituted imidazole derivatives. diva-portal.orgcymitquimica.com This synthetic accessibility, combined with its chemical stability and biological importance, ensures that the imidazole scaffold remains a central focus of research. phytojournal.com

Significance of N-Alkenyl Imidazoles in Organic Synthesis and Materials Science

The introduction of an alkenyl substituent onto a nitrogen atom of the imidazole ring (N-alkenylation) produces N-alkenyl imidazoles, a class of compounds with significant utility. The olefinic C=C bond serves as a versatile functional handle for a wide range of chemical transformations. nih.gov

In organic synthesis, N-alkenyl imidazoles are valuable precursors for constructing more complex heterocyclic systems. A key application is in ring-closing metathesis (RCM), a powerful reaction that forms cyclic alkenes from diene substrates. molport.comorganic-chemistry.org By introducing two alkenyl chains onto the imidazole ring system, subsequent RCM can generate novel fused bicyclic imidazole frameworks, such as imidazo[1,5-a]pyridines and imidazo[1,5-a]azepines. researchgate.net This strategy provides an expedient route to compounds of significant molecular complexity from simple starting materials. researchgate.netacs.org The tolerance of ruthenium-based metathesis catalysts to the imidazole core makes this a particularly robust synthetic approach. researchgate.netnih.gov Furthermore, palladium-catalyzed C-H alkenylation reactions have been developed to regioselectively introduce alkenyl groups onto the imidazole ring, which can then be used in benzannulation sequences to create unsymmetrically substituted benzimidazoles. rsc.org

In materials science, N-alkenyl imidazoles serve as important monomers for the synthesis of functional polymers. google.com For instance, poly(N-vinylindole)s have shown promise as semiconducting and photosensitive materials. diva-portal.org Similarly, polymers derived from N-alkenyl imidazoles can be designed to have specific properties. The polymerization of monomers like N-allyl-tetrasubstituted imidazoles can yield polymers with interesting luminescence and thermal stability characteristics. researchgate.net The imidazole-containing polymer chains can facilitate the transport of gases like CO2, making them suitable for membrane-based separation technologies. google.com The ability to tailor the properties of these polymers by selecting specific monomers and polymerization conditions highlights the importance of N-alkenyl imidazoles in the development of advanced materials. researchgate.net

Rationale for Dedicated Research on 1-(Pent-4-enyl)imidazole

Dedicated research into 1-(Pent-4-enyl)imidazole is warranted due to its specific molecular architecture, which positions it as a highly versatile and strategic building block in modern chemistry. The compound uniquely combines the foundational imidazole nucleus with a five-carbon chain terminating in a reactive double bond. This structure provides a clear rationale for its investigation in several key areas.

Firstly, the terminal alkene of the pentenyl group is an ideal substrate for a multitude of powerful synthetic transformations. It is particularly well-suited for ring-closing metathesis (RCM). organic-chemistry.org While many RCM studies on imidazoles have utilized diallyl derivatives to create six-membered fused rings, the longer pentenyl chain in a di-alkenyl imidazole system would enable the synthesis of larger, seven-membered fused rings (e.g., imidazo-azepines), which are of significant interest in medicinal chemistry but often more challenging to prepare. researchgate.netacs.org The pentenyl group also opens the door to other olefin-based reactions, such as hydroformylation, Wacker oxidation, or Heck coupling, allowing for diverse functionalization at the end of the alkyl chain, distant from the imidazole core.

Secondly, in the field of materials science, 1-(Pent-4-enyl)imidazole is a prime candidate for polymerization. The terminal alkene can participate in radical or transition-metal-catalyzed polymerization to produce poly(alkenyl imidazole)s. These polymers would feature an imidazole ring on each repeating unit, separated by a flexible four-carbon spacer. Such materials could have applications as proton conductors in fuel cells, as metal-coordinating ligands in catalysis, or as precursors to functional ionic liquids. google.comsigmaaldrich.com

A standard synthetic route to 1-(Pent-4-enyl)imidazole involves the N-alkylation of imidazole with a suitable 5-halopent-1-ene, such as 5-bromo-1-pentene. This straightforward synthesis makes the compound readily accessible for further study. rsc.org

Detailed Research Findings

Synthesis Data

The most common method for the synthesis of 1-(Pent-4-enyl)imidazole is the direct N-alkylation of imidazole. A general procedure has been reported that can be applied to its preparation. rsc.org The reaction involves treating imidazole with a pentenyl halide in the presence of a base.

| Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Imidazole | 5-Bromo-1-pentene | Anhydrous Potassium Carbonate (K₂CO₃) | Dry Dimethylformamide (DMF) | 40°C, 4-6 hours | 1-(Pent-4-enyl)imidazole |

This method provides a reliable and efficient route to the target compound, making it an accessible building block for more complex synthetic endeavors. The terminal alkene functionality remains intact under these mild conditions, ready for subsequent chemical modification.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1-pent-4-enylimidazole |

InChI |

InChI=1S/C8H12N2/c1-2-3-4-6-10-7-5-9-8-10/h2,5,7-8H,1,3-4,6H2 |

InChI Key |

NFSKMHGVRFRCLY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCN1C=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pent 4 Enyl Imidazole and Analogous N Alkenyl Imidazoles

Direct N-Alkylation and N-Alkenylation Approaches

The most straightforward method for synthesizing 1-(pent-4-enyl)imidazole involves the direct attachment of the pentenyl group to the nitrogen atom of a pre-existing imidazole (B134444) ring. This can be accomplished through several protocols.

Condensation Reactions with Alkenyl Halides/Electrophiles

Direct N-alkylation of imidazole with an appropriate alkenyl halide, such as 1-bromo-4-pentene or 1-chloro-4-pentene, is a common and effective method. core.ac.uk This reaction is typically performed in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The choice of base and solvent can significantly influence the reaction's efficiency.

N-arylated imidazoles can be synthesized from imidazole and aryl halides. researchgate.netbiomedres.us Palladium-catalyzed cross-coupling reactions are also employed for the N-alkenylation of indoles with alkenyl bromides. researchgate.net A study demonstrated the synthesis of N-arylimidazoles in quantitative yields through a one-pot reaction of iodobenzene (B50100) and imidazole using potassium phosphate (B84403) as the base and copper(I) iodide as the catalyst. mdpi.com

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| Imidazole, Iodobenzene | CuI / K₃PO₄ | DMF | 35-40 °C, 40 h | N-arylimidazoles | Quantitative | mdpi.com |

| NH-indole, Alkenyl bromides | CuI / Ethylenediamine / K₃PO₄ | Dioxane | 110 °C | N-alkenyl-substituted indoles | - | researchgate.net |

T3P-Promoted Condensation Strategies

A modern and efficient alternative involves the use of Propylphosphonic Anhydride (B1165640) (T3P®) as a promoting agent. nih.govacs.org This methodology facilitates the condensation of NH-heterocycles, including imidazole, with ketones to furnish N-alkenylated products. researchgate.netnih.govacs.orgresearchgate.netacs.org The reaction is often carried out under microwave irradiation, which can significantly reduce reaction times. nih.govacs.orgacs.org A key advantage of the T3P-promoted strategy is that it is typically metal- and base-free, simplifying product purification. nih.govacs.orgresearchgate.netacs.org This method has been successfully applied to a wide range of NH-heterocycles and ketones, providing good to excellent yields of the desired N-alkenyl derivatives. nih.govacs.orgresearchgate.netacs.org

| Heterocycle | Ketone | Conditions | Yield | Citation |

|---|---|---|---|---|

| Various NH-heterocycles (including imidazole) | Various ketones | T3P, Microwave irradiation | Up to 94% | nih.govacs.orgacs.org |

Base-Mediated Alkenylation Protocols

Various base-mediated protocols exist for the synthesis of N-alkenyl imidazoles. For instance, the reaction of vinyl selenones with azoles in the presence of potassium hydroxide (B78521) proceeds under mild, transition-metal-free conditions to yield terminal N-vinyl azoles. researchgate.net Another approach involves the base-promoted synthesis of imidazole-fused 1,4-benzoxazepines through 7-exo-dig cyclizations. nih.govacs.org

Imidazole Ring Formation Strategies Incorporating Alkenyl Moieties

An alternative to direct N-alkenylation is the construction of the imidazole ring itself from precursors that already contain the desired alkenyl group. This approach is particularly useful for accessing highly substituted imidazole derivatives.

Multicomponent Reactions for Substituted Imidazoles

Multicomponent reactions (MCRs) offer a powerful tool for the efficient synthesis of complex molecules like substituted imidazoles in a single step. organic-chemistry.orgacs.orgresearchgate.net The Debus-Radziszewski imidazole synthesis, a classic MCR, utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form imidazoles. wikipedia.org A modification of this method, replacing ammonia with a primary amine, allows for the synthesis of N-substituted imidazoles. wikipedia.org For example, using pent-4-en-1-amine in a Radziszewski-type reaction would directly yield 1-(pent-4-enyl)imidazole derivatives.

Other MCRs for imidazole synthesis include:

A four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org

An acid-promoted MCR for synthesizing tri- and tetrasubstituted imidazoles. acs.org

A one-pot synthesis of 2H-imidazoles from 1,2-diketones, ketones, and ammonium acetate under transition-metal-free conditions. researchgate.net

| Reaction Type | Key Reactants | Features | Citation |

|---|---|---|---|

| Debus-Radziszewski | 1,2-dicarbonyl, aldehyde, amine | Commercial use, N-substituted imidazoles | wikipedia.org |

| Four-component | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, good yields | organic-chemistry.org |

| Three-component | Diphenylacetylene, benzaldehyde, ammonium acetate | Metal-free, acid-promoted | acs.org |

| Three-component | 1,2-diketones, ketones, ammonium acetate | Transition-metal-free, high atom economy | researchgate.net |

Dehydrogenative N-Insertion Approaches

Modern synthetic methods also include dehydrogenative coupling reactions. A visible-light-mediated, metal-free, organic-dye-catalyzed dehydrogenative N-insertion can produce highly substituted imidazoles. organic-chemistry.org Another approach involves the palladium-catalyzed dehydrogenative C-2 alkenylation of imidazoles with styrenes. researchgate.net While these methods primarily focus on C-H functionalization, they highlight the ongoing development of novel strategies for creating C-N bonds in imidazole synthesis.

Regioselective Functionalization of Imidazole Scaffolds to Introduce Alkenyl Groups

A prevalent strategy for synthesizing compounds like 1-(pent-4-enyl)imidazole involves the functionalization of a pre-formed imidazole ring. Achieving regioselectivity—controlling the exact position of functionalization (on a nitrogen or a specific carbon atom)—is a critical challenge.

Directed metalation is a robust and flexible method for the regioselective functionalization of every position on the imidazole ring. nih.govresearchgate.net This strategy involves the deprotonation of a specific C-H bond using a strong base, often directed by a substituent on the ring, to create a metalated intermediate. This intermediate can then react with an appropriate electrophile to introduce the desired functional group.

For example, starting with a protected imidazole, sequential regioselective metalations using bases like n-BuLi or TMP (2,2,6,6-tetramethylpiperidide) bases, followed by reaction with electrophiles, can yield fully functionalized imidazoles. nih.govthieme-connect.com This allows for the introduction of aryl, acyl, or allyl groups with high precision. researchgate.net The selective N-alkylation of complex imidazoles is also achievable through a trans-N-alkylation process involving selective N3-alkylation followed by deprotection and re-alkylation at N1. researchgate.netnih.govresearchgate.net

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the C-alkenylation of imidazoles. eie.grjst.go.jp These reactions typically involve coupling an organometallic imidazole species with an alkenyl halide or coupling a halogenated imidazole with an alkenylboron or alkenyltin reagent.

Nickel catalysis has proven particularly effective for the C-H alkenylation of imidazoles. rsc.orgnih.gov Itami and Yamaguchi developed a nickel-catalyzed C-H/C-O coupling of azoles with enol derivatives. researchgate.net By using a Ni(OTf)₂ catalyst with a 1,2-bis(dicyclohexylphosphino)thiophene (dcypt) ligand, various N-substituted imidazoles and benzimidazoles can be alkenylated at the C2 position with high efficiency. rsc.orgresearchgate.net The choice of a tertiary alcohol as the solvent was found to be crucial for the success of this transformation. rsc.orgnih.gov

| Entry | Imidazole Substrate | Alkenylating Agent | Product | Yield (%) |

| 1 | N-benzylbenzimidazole | 2-cyclohexenyl N,N-diethylcarbamate | 1-benzyl-2-(cyclohex-1-en-1-yl)-1H-benzo[d]imidazole | 87 |

| 2 | N-(morpholinoethyl)benzimidazole | 2-cyclohexenyl N,N-diethylcarbamate | 2-(cyclohex-1-en-1-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazole | 84 |

| 3 | N-benzylbenzimidazole | 2-(3,4-dihydronaphthalen-1-yl) N,N-diethylcarbamate | 1-benzyl-2-(3,4-dihydronaphthalen-1-yl)-1H-benzo[d]imidazole | 67 |

| 4 | N-(morpholinoethyl)benzimidazole | 2-(3,4-dihydronaphthalen-1-yl) N,N-diethylcarbamate | 1-(2-morpholinoethyl)-2-(3,4-dihydronaphthalen-1-yl)-1H-benzo[d]imidazole | 52 |

Table 1: Examples of Nickel-Catalyzed C-H Alkenylation of Imidazoles with Enol Derivatives. Data sourced from Itami, J. et al. rsc.orgnih.gov

Copper-catalyzed reactions are also prominent, particularly for forming C-N bonds in the synthesis of N-alkenyl imidazoles. acs.org Tandem processes involving copper catalysis can achieve both inter- and intramolecular N-alkenylation of benzimidazoles. acs.org

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying heterocyclic scaffolds. nih.gov These methods avoid the pre-functionalization (e.g., halogenation or metalation) of the imidazole ring, instead activating a C-H bond directly with a transition-metal catalyst. The regioselectivity is often controlled by a directing group attached to the imidazole nitrogen.

Rhodium(III) catalysis, for example, has been used for the C2-selective alkenylation of imidazoles using a removable pyrimidyl directing group on the nitrogen atom. researchgate.net This method is effective for coupling with various alkenyl carboxylic acids and proceeds with high regio- and stereoselectivity. Detailed studies have shown that a bidentate phosphine (B1218219) ligand is essential for the catalytic cycle. researchgate.net

Palladium catalysis has been employed for the regioselective C5-alkenylation of both C2-unsubstituted and C2-substituted imidazoles. rsc.orgmdpi.comrsc.org Joo and coworkers found that the choice of oxidant could control the selectivity. Molecular oxygen as the oxidant favored C5-alkenylation in C2-unsubstituted imidazoles, while copper(II) acetate was effective for C2-substituted imidazoles. rsc.orgmdpi.com This highlights the distinctive role of the imidazole itself as a ligand for the Pd(II) catalyst, guiding the installation of the alkenyl group at the nucleophilic C5 position. nih.gov

| Entry | Imidazole Substrate | Alkene | Oxidant | Product | Yield (%) |

| 1 | 1-Ethyl-1H-imidazole | n-Butyl acrylate | O₂ | (E)-butyl 3-(1-ethyl-1H-imidazol-5-yl)acrylate | 81 |

| 2 | 1-Ethyl-2-methyl-1H-imidazole | n-Butyl acrylate | Cu(OAc)₂ | (E)-butyl 3-(1-ethyl-2-methyl-1H-imidazol-5-yl)acrylate | 80 |

| 3 | 1-Ethyl-2-phenyl-1H-imidazole | n-Butyl acrylate | Cu(OAc)₂ | (E)-butyl 3-(1-ethyl-2-phenyl-1H-imidazol-5-yl)acrylate | 91 |

| 4 | 1-Ethyl-2-phenyl-1H-imidazole | Styrene | Cu(OAc)₂ | (E)-1-ethyl-2-phenyl-5-styryl-1H-imidazole | 75 |

Table 2: Palladium-Catalyzed Regioselective C5-Alkenylation of Imidazoles. Data sourced from Joo, J. M. et al. rsc.orgrsc.org

Synthetic Challenges and Optimization in N-Alkenyl Imidazole Synthesis

Despite the development of numerous synthetic methods, the preparation of N-alkenyl imidazoles is not without its challenges. Issues such as low yields, poor regioselectivity between N1 and N3 isomers, and the need for harsh reaction conditions are common hurdles. Consequently, significant research has been dedicated to optimizing these synthetic protocols.

In transition-metal-catalyzed reactions, the choice of ligand can be paramount. The Rh-catalyzed C2-alkenylation of imidazoles showed that replacing the directing group with others like methyl, phenyl, or acetyl groups, or using a free-NH imidazole, resulted in no reaction, highlighting the critical role of the pyrimidyl directing group. researchgate.net Similarly, the development of nickel-catalyzed C-H alkenylation relied on identifying dcypt as the optimal ligand and tertiary alcohols as the ideal solvent to achieve high yields. rsc.orgresearchgate.net

Alternative energy sources have also been explored to enhance reaction efficiency. The use of microwave irradiation for the condensation of NH-heterocycles with ketones, facilitated by T₃P as a dehydrating agent, provides a metal- and base-free method to access N-alkenylated products in good to excellent yields with significantly reduced reaction times. acs.org Sonochemical synthesis, which uses ultrasonic irradiation, has also been shown to improve yields and shorten reaction times for the creation of tetra-substituted imidazoles. orientjchem.org These methods represent greener and more sustainable approaches to synthesis. thalesnano.com

Functional Group Tolerance

A key consideration in the synthesis of complex molecules is the tolerance of the reaction conditions to various functional groups present in the starting materials. Methodologies that accommodate a wide range of functional groups are highly valuable as they minimize the need for protecting group strategies, thus shortening synthetic routes.

Several modern synthetic protocols for N-alkenylation of imidazoles have been investigated for their functional group tolerance. Nickel-catalyzed C-H/C-O coupling reactions, for example, have demonstrated a broad tolerance for different functionalities. nih.gov In these reactions, even functional groups that typically act as catalyst deactivators, such as amino groups or other nitrogen heterocycles, did not impede the reaction, leading to good to excellent yields of the desired products. nih.gov Similarly, copper-catalyzed methods for creating highly substituted imidazoles have been noted for their compatibility with diverse functional groups under mild conditions. nih.gov

Transition-metal-free approaches, such as the condensation of NH-heterocycles with ketones promoted by propane (B168953) phosphonic acid anhydride (T3P), are particularly attractive due to their mild, base-free conditions which are inherently tolerant of many functional groups. acs.orgresearchgate.net Rhodium-catalyzed reactions for heterocyclic alkylation also exhibit a high degree of functional group compatibility. beilstein-journals.org

The table below summarizes the compatibility of various functional groups with different synthetic methodologies for producing N-alkenyl imidazoles and related structures, based on published research findings.

| Functional Group | Methodology | Tolerance Level | Reference |

| Amine (-NH2, -NHR) | Nickel-Catalyzed C-H/C-O Coupling | High | nih.gov |

| Nitrile (-CN) | Nickel-Catalyzed C-H Arylation | High | nih.gov |

| Ester (-COOR) | T3P-Promoted Condensation | High | diva-portal.org |

| Benzyl Ether (-OBn) | Rhodium-Catalyzed Annulation | High | beilstein-journals.org |

| Halides (Cl, Br) | Copper-Catalyzed C-N Coupling | High | beilstein-journals.org |

| Phenyl | Nickel-Catalyzed C-H Coupling | High | nih.gov |

| Morpholinoethyl | Nickel-Catalyzed C-H Coupling | High | nih.gov |

| Methoxymethyl (MOM) | Nickel-Catalyzed C-H Coupling | High | nih.gov |

| Trifluoromethyl (-CF3) | Copper-Catalyzed Cyclization | High | organic-chemistry.org |

Reactivity and Mechanistic Studies of 1 Pent 4 Enyl Imidazole

Intramolecular Cyclization Pathways of the Pent-4-enyl Moiety

The spatial proximity of the terminal double bond and the imidazole (B134444) ring in 1-(Pent-4-enyl)imidazole facilitates several intramolecular cyclization pathways. These reactions are typically triggered by electrophilic activation of the alkene, leading to the formation of fused or bridged ring systems.

Cyclocondensation Reactions Involving the Alkenyl Group and Imidazole Nitrogen

Intramolecular cyclocondensation of 1-(Pent-4-enyl)imidazole can be envisioned as an acid-catalyzed process. In this pathway, protonation of the terminal alkene would generate a secondary carbocation at the C-4 position of the pentenyl chain. This electrophilic center can then be attacked by one of the nitrogen atoms of the imidazole ring.

The imidazole ring presents two potential nucleophilic sites: the N-3 nitrogen and the C-2 carbon. Attack by the N-3 nitrogen would proceed via a 6-endo-trig cyclization, leading to the formation of a six-membered ring fused to the imidazole core. Subsequent deprotonation would yield a tetrahydropyrimido[1,2-a]imidazolium cation. While mechanistically plausible, such reactions often require specific catalytic conditions to proceed efficiently.

Hetero-cyclofunctionalization Processes

Hetero-cyclofunctionalization refers to the simultaneous formation of a heterocyclic ring and the introduction of a new functional group containing a heteroatom. This is typically achieved by reacting an unsaturated substrate with an electrophilic reagent containing the heteroatom in the presence of an internal nucleophile. For 1-(Pent-4-enyl)imidazole, the imidazole nitrogen acts as the internal nucleophile while the pentenyl group is the unsaturated partner. A prime example of this process is iodocyclization, where an iodine-containing electrophile initiates the cyclization, leading to an iodo-functionalized heterocyclic product. Other potential, though less common, variations could involve reagents based on selenium (phenylselenyl halides) or mercury (mercuric salts, followed by demercuration), which would proceed through analogous selenonium or mercurinium ion intermediates, respectively.

Ring-Closing Metathesis (RCM) Applications

Ring-Closing Metathesis (RCM) is a powerful method for synthesizing unsaturated rings. libretexts.org However, RCM requires a diene (a molecule with two double bonds) as a substrate. Therefore, 1-(Pent-4-enyl)imidazole, having only one double bond, must first be converted into a suitable diene precursor. A common strategy would be the introduction of an allyl group at the C-2 position of the imidazole ring, yielding 2-allyl-1-(pent-4-enyl)imidazole.

This diene can then undergo intramolecular RCM, catalyzed by ruthenium alkylidene complexes, to form a new seven-membered ring fused to the imidazole core, releasing ethylene (B1197577) as a byproduct. libretexts.org The reaction proceeds through a metallacyclobutane intermediate. wikipedia.org The choice of catalyst is crucial for efficiency and functional group tolerance. khanacademy.org

Table 1: Common Ruthenium Catalysts for Ring-Closing Metathesis of Nitrogen Heterocycles

| Catalyst Name | Common Name | Key Features |

|---|---|---|

| Bis(tricyclohexylphosphine)benzylidyne ruthenium(IV) dichloride | Grubbs' Catalyst 1st Generation (G-I) | Good general-purpose catalyst, sensitive to air and moisture. |

| (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Grubbs' Catalyst 2nd Generation (G-II) | Higher activity and better stability than G-I due to the N-heterocyclic carbene (NHC) ligand. khanacademy.org |

| Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylideneruthenium(II) | Hoveyda-Grubbs' Catalyst 2nd Generation (HG-II) | Features a chelating isopropoxybenzylidene ligand, offering enhanced stability and catalyst recyclability. khanacademy.org |

Proton- and Iodine-Induced Cyclization Reactions

Electrophile-induced cyclization is a common strategy for synthesizing nitrogen heterocycles. In the case of 1-(Pent-4-enyl)imidazole, both protons (H+) and electrophilic iodine (I+) can serve as triggers.

Proton-Induced Cyclization: Treatment with a strong acid can lead to the protonation of the double bond, forming a secondary carbocation. This intermediate is then trapped intramolecularly by the N-3 nitrogen of the imidazole ring. This process is analogous to the acid-catalyzed cyclization of alkenyl alcohols. libretexts.org The reaction typically follows Baldwin's rules for ring closure, with the 6-endo-trig pathway being a plausible route to a six-membered ring.

Iodine-Induced Cyclization: This reaction, often termed iodocyclization, is a powerful method for forming nitrogen-containing rings. youtube.com It is initiated by the reaction of the alkene with an electrophilic iodine source (e.g., I₂). This forms a cyclic iodonium (B1229267) ion intermediate. The N-3 nitrogen of the imidazole ring then acts as a nucleophile, attacking one of the carbons of the iodonium ion to close the ring. This nucleophilic attack typically proceeds in an anti-fashion relative to the iodine bridge. For 1-(Pent-4-enyl)imidazole, this would result in a 6-endo cyclization, yielding an iodomethyl-substituted tetrahydropyrimido[1,2-a]imidazolium salt.

Table 2: Research Findings on Electrophile-Induced Cyclization of Analogous Alkenyl Systems

| Substrate | Electrophile/Conditions | Product Type | Reference Finding |

|---|---|---|---|

| 4-Penten-1-ol | Iodine (I₂) in Chloroform | Iodinated Tetrahydrofuran and Tetrahydropyran mixture | Demonstrates the principle of iodocyclization with a pentenyl system, showing competition between 5-exo and 6-endo pathways. youtube.com |

| Unsaturated Carbamates | Iodine (I₂) with a strong base (NaH) | N-cyclized products as single regioisomers | Shows that base can promote exclusive N-cyclization in related systems. youtube.com |

| Vinylsilyl Alcohols | Brønsted or Lewis Acids | Polysubstituted Tetrahydropyrans | Illustrates that acid-catalyzed cyclization of alkenyl chains can be highly efficient and stereoselective. libretexts.org |

Functional Group Transformations of the Alkenyl Chain

The terminal double bond of the pentenyl chain is susceptible to a wide range of functional group transformations common to alkenes. The key challenge in these reactions is achieving chemoselectivity, modifying the alkene without affecting the imidazole ring.

Oxidation Reactions

The oxidation of the alkenyl chain in 1-(Pent-4-enyl)imidazole can lead to several valuable products, including epoxides, diols, and carbonyl compounds. The imidazole ring can be sensitive to oxidation, but studies on related structures show that chemoselective oxidation of other parts of a molecule is possible. For instance, manganese catalysts have been developed that can oxidize strong methylene (B1212753) C-H bonds in the presence of various aromatic groups, including imidazoles, highlighting the potential for selective transformations. nih.gov

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction would yield 1-(oxiran-2-ylmethylpropyl)imidazole. Care must be taken as the N-3 nitrogen of the imidazole is also nucleophilic and can be oxidized by the peroxy acid.

Dihydroxylation: The alkene can be converted to a vicinal diol, 1-(4,5-dihydroxypentyl)imidazole, through dihydroxylation. wikipedia.org This is commonly performed using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) for syn-dihydroxylation. organic-chemistry.org

Oxidative Cleavage: More vigorous oxidation can cleave the double bond. libretexts.org Ozonolysis (O₃) followed by a reductive work-up (e.g., with zinc or dimethyl sulfide) would break the C=C bond to yield 4-(imidazol-1-yl)butanal and formaldehyde. libretexts.org An oxidative work-up (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid, 4-(imidazol-1-yl)butanoic acid. youtube.com

Table 3: Potential Oxidation Reactions of the Alkenyl Chain

| Reaction Type | Typical Reagent(s) | Potential Product |

|---|---|---|

| Epoxidation | m-CPBA | 1-(Oxiran-2-ylmethylpropyl)imidazole |

| Syn-Dihydroxylation | cat. OsO₄, NMO | 1-(4,5-Dihydroxypentyl)imidazole |

| Oxidative Cleavage (Reductive Work-up) | 1. O₃; 2. Zn/H₂O | 4-(Imidazol-1-yl)butanal |

| Oxidative Cleavage (Oxidative Work-up) | 1. O₃; 2. H₂O₂ | 4-(Imidazol-1-yl)butanoic acid |

Reduction Reactions, e.g., to Imidazolidines

The reduction of the imidazole ring in 1-(pent-4-enyl)imidazole to an imidazolidine (B613845) derivative represents a significant transformation, converting the aromatic heterocycle into a saturated one. While direct reduction of the imidazole ring can be challenging, several methods are employed for the reduction of related heterocyclic systems.

One potential method is catalytic hydrogenation . The asymmetric hydrogenation of N-Boc protected imidazoles to chiral imidazolines has been achieved using a chiral ruthenium catalyst, specifically one generated from Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand like PhTRAP. acs.org This demonstrates that the C=N bonds within the imidazole ring can be selectively reduced. Complete reduction to the imidazolidine would require harsher conditions or catalysts capable of reducing the entire aromatic system. It is important to note that under many catalytic hydrogenation conditions, the terminal alkene of the pent-4-enyl group would also be susceptible to reduction.

Another approach is the Birch reduction , which is a well-established method for the partial reduction of aromatic rings to their corresponding unconjugated cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.orgbyjus.com This reaction proceeds via a single-electron transfer mechanism, forming a radical anion intermediate. byjus.com Heterocycles, including pyridines and pyrroles, are known to undergo Birch reduction, suggesting its potential applicability to the imidazole ring of 1-(pent-4-enyl)imidazole. jk-sci.com The specific regioselectivity of the reduction would depend on the stabilization of the radical anion intermediate. As with catalytic hydrogenation, the terminal double bond would likely be reduced under these conditions.

| Reduction Method | Reagents | Potential Product from 1-(Pent-4-enyl)imidazole | Notes |

| Catalytic Hydrogenation | H₂, Ru(η³-methallyl)₂(cod)/PhTRAP | 1-(Pentyl)imidazoline or 1-(Pentyl)imidazolidine | The alkene would also be reduced. Asymmetric hydrogenation to imidazoline (B1206853) has been reported for N-Boc imidazoles. acs.org |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | 1-(Pentyl)-1,4-dihydroimidazole or further reduced products | The alkene would also be reduced. A standard method for reducing aromatic systems. wikipedia.orgbyjus.com |

Electrophilic Additions to the Alkene

The terminal double bond of the pent-4-enyl chain in 1-(pent-4-enyl)imidazole is susceptible to electrophilic addition reactions, which are characteristic of alkenes.

A common example is halogenation , such as the addition of bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which is formed when the alkene's π-electrons attack the bromine molecule. chemguide.co.uk This intermediate is then attacked by a bromide ion in an anti-addition fashion, leading to a vicinal dibromide. youtube.com For 1-(pent-4-enyl)imidazole, this would result in the formation of 1-(4,5-dibromopentyl)imidazole.

Another important electrophilic addition is the oxymercuration-demercuration reaction. This two-step process achieves the Markovnikov hydration of an alkene without the carbocation rearrangements that can occur in acid-catalyzed hydration. libretexts.org The alkene reacts with mercuric acetate (B1210297) [Hg(OAc)₂] in the presence of water to form a stable cyclic mercurinium ion intermediate. wikipedia.org Water then attacks the more substituted carbon of this intermediate, following Markovnikov's rule. masterorganicchemistry.com The subsequent demercuration step, typically achieved with sodium borohydride (B1222165) (NaBH₄), replaces the mercury-containing group with a hydrogen atom. wikipedia.orgmasterorganicchemistry.com Applying this to 1-(pent-4-enyl)imidazole would yield 1-(5-hydroxypentyl)imidazole.

| Reaction | Reagents | Expected Major Product | Key Intermediate |

| Bromination | Br₂ in CCl₄ | 1-(4,5-Dibromopentyl)imidazole | Cyclic bromonium ion |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 1-(5-Hydroxypentyl)imidazole | Cyclic mercurinium ion |

Reactivity at the Imidazole Ring

C-H Functionalization Reactions

Direct C-H functionalization of the imidazole ring is a powerful tool for elaborating the structure of 1-(pent-4-enyl)imidazole without the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation is a notable example. Studies have shown that the direct arylation of 1,4-disubstituted 1,2,3-triazoles can be effectively catalyzed by palladium(II) acetate in combination with triphenylphosphine. nih.gov Similar conditions can be applied to imidazoles, often leading to arylation at the C5 position. The reaction mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway. nih.gov

Furthermore, palladium-catalyzed dehydrogenative alkenylation of 5-arylimidazoles at the C2 position with styrenes has been reported. mdpi.com This reaction demonstrates that different positions on the imidazole ring can be targeted for C-H functionalization depending on the specific catalytic system and reaction conditions. For 1-(pent-4-enyl)imidazole, these methods could be used to introduce aryl or vinyl substituents at either the C2 or C5 positions of the imidazole ring.

| Reaction Type | Catalyst/Reagents | Potential Site of Functionalization | Potential Product |

| C-H Arylation | Pd(OAc)₂, PPh₃, Aryl Bromide | C5-position | 1-(Pent-4-enyl)-5-arylimidazole |

| C-H Alkenylation | Pd(OAc)₂, Styrene, Oxidant (e.g., AgOAc) | C2-position | 1-(Pent-4-enyl)-2-styrylimidazole mdpi.com |

Nucleophilic and Electrophilic Attack Patterns

The imidazole ring exhibits distinct patterns of reactivity towards nucleophiles and electrophiles.

Electrophilic substitution on the imidazole ring is generally favored due to the electron-rich nature of the heterocycle. Reactions such as nitration and halogenation typically occur at the C4 and C5 positions, which are electronically equivalent in an unsubstituted imidazole due to tautomerism. In 1-(pent-4-enyl)imidazole, the N1-substituent removes this equivalence, but both C4 and C5 remain susceptible to electrophilic attack. For instance, nitration of imidazoles can be achieved with various nitrating agents, and the position of substitution can be influenced by the reaction conditions and the substituents already present on the ring. google.comsemanticscholar.org Similarly, electrophilic halogenation of aromatic compounds, including imidazoles, often requires a Lewis acid catalyst to activate the halogen. wikipedia.orglibretexts.org

Nucleophilic substitution on the imidazole ring is less common and generally requires the presence of a good leaving group, such as a halogen, at the position of attack. For example, amidation of halogenated imidazoles has been successfully achieved using copper catalysis. rsc.org The direct nucleophilic attack on a C-H bond of the imidazole ring is energetically unfavorable unless the ring is activated by strongly electron-withdrawing groups. Lithiation of the imidazole ring, followed by quenching with an electrophile, provides an alternative route to achieve formal nucleophilic substitution. mdpi.com

| Attack Type | Reagents | Position(s) on Imidazole Ring | Notes |

| Electrophilic | HNO₃/H₂SO₄ (Nitration) | C4 and/or C5 | The imidazole ring is activated towards electrophilic attack. google.com |

| Electrophilic | Br₂/FeBr₃ (Halogenation) | C4 and/or C5 | A Lewis acid catalyst is typically required. wikipedia.org |

| Nucleophilic | Amides/Cu catalyst on a halo-imidazole | C2, C4, or C5 (if halogenated) | Requires a leaving group on the ring for substitution to occur. rsc.org |

Palladium-Catalyzed Cascade Cyclizations

The presence of both an imidazole ring and a terminal alkene in 1-(pent-4-enyl)imidazole makes it an ideal substrate for palladium-catalyzed cascade cyclizations. These reactions can form new rings through intramolecular processes, offering efficient pathways to complex heterocyclic structures.

One such possibility is an intramolecular Heck-type cyclization . In this process, a palladium catalyst could coordinate to the imidazole ring, potentially through C-H activation at the C2 position. The resulting organopalladium intermediate could then undergo an intramolecular migratory insertion of the tethered alkene. This would form a new six-membered ring fused to the imidazole. Subsequent β-hydride elimination would regenerate the palladium catalyst and yield a dihydropyridine-fused imidazole derivative. Intramolecular palladium-catalyzed cyclizations generally favor the 5-exo-trig pathway when there is competition, but 6-endo pathways are also possible. researchgate.net

Another potential cascade is an aza-Wacker-type cyclization . In this reaction, a palladium(II) catalyst activates the alkene towards nucleophilic attack. nih.govrsc.org The N3 nitrogen of the imidazole ring could act as the nucleophile, attacking the activated double bond to form a six-membered ring. This would lead to the formation of a fused imidazo[1,5-a]piperidine system. Such transformations are valuable for constructing nitrogen-containing heterocyclic scaffolds. nih.govnih.gov

| Cascade Type | Proposed Catalyst | Key Steps | Potential Fused-Ring Product |

| Intramolecular C-H Activation/Heck Cyclization | Pd(OAc)₂ | 1. C-H activation at C2-imidazole2. Intramolecular alkene insertion3. β-Hydride elimination | Tetrahydroimidazo[1,2-a]pyridine derivative |

| Aza-Wacker-type Cyclization | PdCl₂(MeCN)₂, oxidant (e.g., O₂) | 1. Alkene activation by Pd(II)2. Intramolecular nucleophilic attack by N33. Catalyst regeneration | Imidazo[1,5-a]piperidine derivative nih.govrsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1-(Pent-4-enyl)imidazole by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 1-(Pent-4-enyl)imidazole is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the pentenyl side chain. The protons on the imidazole ring (H-2, H-4, and H-5) typically resonate in the aromatic region, generally between δ 6.5 and 8.0 ppm rsc.orgresearchgate.net. The H-2 proton, situated between two nitrogen atoms, is the most deshielded and appears furthest downfield. The H-4 and H-5 protons will show characteristic coupling to each other.

The pentenyl chain protons will appear in the aliphatic and vinylic regions of the spectrum. The terminal vinyl protons (=CH₂) are expected to resonate around δ 4.9-5.1 ppm, while the internal vinyl proton (-CH=) will likely appear further downfield, around δ 5.7-5.9 ppm, showing complex splitting due to coupling with the adjacent methylene (B1212753) and terminal vinyl protons. The methylene group adjacent to the imidazole nitrogen (N-CH₂) is anticipated to have a chemical shift in the range of δ 3.9-4.2 ppm rsc.org. The other two methylene groups in the chain will appear at higher field, typically between δ 1.7 and 2.2 ppm.

J-coupling constants are crucial for confirming the connectivity of the protons. Vicinal coupling between the protons on the C4 and C5 positions of the imidazole ring is typically small. For the pentenyl chain, characteristic geminal, vicinal, and allylic coupling constants will be observed, allowing for the unambiguous assignment of the alkene protons ubc.ca.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-(Pent-4-enyl)imidazole

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (imidazole) | ~7.6-7.8 | s | - |

| H-4 (imidazole) | ~7.0-7.2 | d | ~1.0-1.5 |

| H-5 (imidazole) | ~6.8-7.0 | d | ~1.0-1.5 |

| -CH= (pentenyl) | ~5.7-5.9 | m | - |

| =CH₂ (pentenyl) | ~4.9-5.1 | m | - |

| N-CH₂- (pentenyl) | ~3.9-4.2 | t | ~7.0 |

| -CH₂-CH₂-CH= | ~2.1-2.3 | m | - |

Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of 1-(Pent-4-enyl)imidazole. The imidazole ring carbons are expected to resonate in the aromatic region. C-2 is typically the most downfield, appearing around δ 135-140 ppm, while C-4 and C-5 will be found in the range of δ 115-130 ppm rsc.orgresearchgate.netniscpr.res.in.

For the pentenyl side chain, the terminal alkene carbons (=CH₂) are expected around δ 115 ppm, and the internal alkene carbon (-CH=) at approximately δ 137 ppm. The carbon of the methylene group attached to the imidazole nitrogen (N-CH₂) will likely appear around δ 48-52 ppm, with the other methylene carbons resonating at higher fields, between δ 25 and 35 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Pent-4-enyl)imidazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (imidazole) | ~137.0 |

| C-4 (imidazole) | ~129.0 |

| C-5 (imidazole) | ~118.0 |

| -CH= (pentenyl) | ~137.5 |

| =CH₂ (pentenyl) | ~115.5 |

| N-CH₂- (pentenyl) | ~49.0 |

| -CH₂-CH₂-CH= | ~31.0 |

Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. pressbooks.pubnih.govemerypharma.com It would be used to definitively link the proton signals of the imidazole ring and the pentenyl chain to their corresponding carbon atoms, confirming the assignments made from the 1D spectra.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings within the molecule. emerypharma.comresearchgate.netyoutube.com It would show correlations between H-4 and H-5 of the imidazole ring and, more significantly, would map out the entire spin system of the pentenyl chain, confirming the connectivity from the N-CH₂ group to the terminal =CH₂ group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is used to determine spatial proximities between protons. While COSY establishes through-bond connectivity, ROESY can reveal through-space interactions, which can be useful for determining the preferred conformation of the pentenyl chain relative to the imidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of 1-(Pent-4-enyl)imidazole and offers structural information through its fragmentation pattern. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular formula C₈H₁₂N₂. Due to the presence of two nitrogen atoms, the molecular weight is an even number, which is consistent with the nitrogen rule libretexts.org.

The fragmentation of the pentenyl side chain is expected to be a prominent feature. Alpha-cleavage, the breaking of the C-C bond adjacent to the imidazole ring, would be a likely fragmentation pathway, leading to a resonance-stabilized imidazolylmethyl cation. youtube.com Another common fragmentation for alkenes is the loss of alkenyl radicals. Rearrangement reactions, such as the McLafferty rearrangement, could also occur if the structural requirements are met. youtube.com

Table 3: Predicted Key Mass Spectral Fragments for 1-(Pent-4-enyl)imidazole

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 95 | [C₅H₇N₂]⁺ | Loss of C₃H₅ (allyl radical) |

| 81 | [C₄H₅N₂]⁺ | α-cleavage, loss of C₄H₇ radical |

Note: These are plausible fragmentation pathways. The actual spectrum may show a more complex pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in 1-(Pent-4-enyl)imidazole. The spectrum would be characterized by absorption bands corresponding to the vibrations of the imidazole ring and the pentenyl chain.

Imidazole Ring Vibrations: The C-H stretching vibrations of the imidazole ring are expected in the region of 3100-3150 cm⁻¹. The C=N and C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ range researchgate.netresearchgate.net.

Pentenyl Chain Vibrations: The C-H stretching of the sp² carbons of the alkene will absorb just above 3000 cm⁻¹ (typically ~3080 cm⁻¹), while the sp³ C-H stretches of the methylene groups will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) vscht.cz. The C=C stretching vibration of the terminal alkene is expected to give a band around 1640 cm⁻¹ vscht.cz. Characteristic C-H out-of-plane bending vibrations for the terminal vinyl group are also expected in the 910-990 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for 1-(Pent-4-enyl)imidazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3120 | C-H stretch | Imidazole ring |

| ~3080 | =C-H stretch | Alkene |

| 2850-2960 | C-H stretch | Alkane (CH₂) |

| ~1640 | C=C stretch | Alkene |

| 1450-1600 | C=N, C=C stretch | Imidazole ring |

Note: These are general absorption regions and the exact positions can be influenced by the molecular environment.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Imidazole and its simple derivatives typically exhibit absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic imidazole ring nih.govmdpi.comresearchgate.netresearchgate.net. For 1-(Pent-4-enyl)imidazole, the primary absorption is expected to be characteristic of the imidazole chromophore. The isolated double bond of the pentenyl chain would have a π → π* transition at a much shorter wavelength, likely below the typical measurement range of many spectrophotometers, and thus may not be distinctly observed mdpi.com. The absorption maximum (λ_max) for the imidazole ring is generally found around 210 nm mdpi.comnist.gov. The presence of the alkyl substituent is not expected to cause a significant shift in this absorption band.

Table 5: Predicted UV-Visible Absorption Data for 1-(Pent-4-enyl)imidazole

| Chromophore | Electronic Transition | Predicted λ_max (nm) |

|---|

Note: The solvent can influence the position of the absorption maximum.

X-ray Diffraction Data for 1-(Pent-4-enyl)imidazole Not Currently Available in Public Databases

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray diffraction data for the solid-state structure of the chemical compound 1-(Pent-4-enyl)imidazole could not be located.

While crystallographic data is available for a wide range of related imidazole derivatives, no published research containing the single-crystal X-ray diffraction analysis for 1-(Pent-4-enyl)imidazole was identified. Therefore, detailed structural parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not available in the public domain at this time. Further experimental research would be required to determine its solid-state structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic properties of molecules. However, no specific studies detailing DFT calculations on 1-(Pent-4-enyl)imidazole have been found. Such studies would typically involve:

Geometry Optimization and Electronic Properties

This analysis would determine the most stable three-dimensional structure of 1-(Pent-4-enyl)imidazole and calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These properties are crucial for understanding the molecule's reactivity.

Vibrational Properties and Frequency Calculations

By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be predicted. This allows for the assignment of experimentally observed spectral bands to specific molecular vibrations, aiding in the structural characterization of the compound.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of a molecule. This would provide information on the electronic transitions between molecular orbitals upon absorption of light, which is fundamental to understanding its photophysical properties.

Molecular Electrostatic Surface Potential (MESP) Analysis

MESP analysis creates a color-coded map of the electrostatic potential on the electron density surface of a molecule. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering valuable insights into how the molecule will interact with other chemical species.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time. For 1-(Pent-4-enyl)imidazole, MD simulations could provide insights into its conformational flexibility, interactions with solvents, and its behavior in a condensed phase. Currently, no such simulation data for this specific compound are publicly available.

Quantum Chemical Modeling of Reactivity and Mechanisms

Quantum chemical methods can be used to model reaction pathways and calculate activation energies, providing a detailed understanding of a molecule's reactivity and the mechanisms of its chemical transformations. Such theoretical studies on the reactivity of 1-(Pent-4-enyl)imidazole have not been reported.

Theoretical Prediction of Chemical Behavior and Interactions

Computational chemistry provides a powerful lens through which the intrinsic properties and reactivity of molecules can be explored. While specific theoretical studies on 1-(Pent-4-enyl)imidazole are not extensively documented in the literature, its chemical behavior can be reliably predicted by drawing parallels with computational analyses of other N-substituted imidazole (B134444) derivatives. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure, reactivity, and potential interaction sites of such molecules.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The behavior of a molecule in chemical reactions is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, thus behaving as an electrophile. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For N-substituted imidazoles, the HOMO is typically distributed over the imidazole ring, particularly the π-system, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is also generally located on the ring, highlighting its susceptibility to nucleophilic attack. The presence of the pent-4-enyl substituent at the N-1 position is expected to have a modest influence on the electronic properties of the imidazole core. The alkenyl group can engage in weak hyperconjugation and inductive effects, which would slightly alter the energies of the frontier orbitals compared to unsubstituted imidazole.

Based on DFT calculations for various N-alkyl and N-aryl imidazole derivatives, a representative range for the HOMO-LUMO energy gap can be established. These values provide an insight into the expected reactivity of 1-(Pent-4-enyl)imidazole.

Illustrative Frontier Molecular Orbital Energies for N-Substituted Imidazoles

This table presents typical values for related compounds, as specific data for 1-(Pent-4-enyl)imidazole is not available.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| N-alkyl imidazole | -5.5 to -6.5 | -1.5 to -2.5 | 3.5 to 4.5 |

| N-aryl imidazole | -5.0 to -6.0 | -2.0 to -3.0 | 2.5 to 3.5 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govorientjchem.org The MEP map illustrates regions of negative electrostatic potential (typically colored in shades of red), which are electron-rich and prone to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack. nih.gov

In the case of 1-(Pent-4-enyl)imidazole, the MEP would be expected to show the most negative potential localized around the N-3 nitrogen atom of the imidazole ring. This is due to the presence of its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. The hydrogen atoms on the imidazole ring and the pentenyl chain would exhibit positive electrostatic potential, with the C-2 hydrogen of the imidazole ring being particularly acidic. The terminal double bond of the pentenyl group would show a region of moderate negative potential, indicating its own susceptibility to electrophilic addition reactions.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative prediction of chemical behavior. irjweb.com

Chemical Hardness (η): This is a measure of the molecule's resistance to deformation of its electron cloud. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity. irjweb.com

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. irjweb.com

Illustrative Global Reactivity Descriptors for N-Substituted Imidazoles

This table presents typical values for related compounds, as specific data for 1-(Pent-4-enyl)imidazole is not available.

| Descriptor | Typical Value Range for N-alkyl imidazoles |

| Chemical Hardness (η) (eV) | 1.75 - 2.25 |

| Chemical Potential (μ) (eV) | -3.5 to -4.5 |

| Electrophilicity Index (ω) (eV) | 2.7 - 4.1 |

These theoretical predictions suggest that 1-(Pent-4-enyl)imidazole behaves as a moderately reactive molecule. The imidazole ring is the primary center of reactivity, with the N-3 atom being the most nucleophilic site. The pentenyl substituent, while not drastically altering the electronic nature of the imidazole core, introduces an additional reactive site (the C=C double bond) for specific types of reactions, such as electrophilic additions or polymerization.

Coordination Chemistry and Ligand Applications

1-(Pent-4-enyl)imidazole as a Ligand in Metal Complexes

1-(Pent-4-enyl)imidazole readily participates in the formation of coordination complexes with various transition metals. The electronic and steric properties of the ligand, dictated by the imidazole (B134444) ring and the N-pentenyl substituent, influence the structure, stability, and reactivity of the resulting metal complexes.

The basicity of the coordinating nitrogen in imidazole is intermediate between that of pyridine and ammonia (B1221849), allowing it to form stable complexes with a variety of metal ions, including both hard and soft acids according to HSAB theory. wikipedia.org

The synthesis of coordination compounds involving 1-(Pent-4-enyl)imidazole generally follows established methods for N-donor ligands. science.govrdd.edu.iqmdpi.com The most common approach is the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can be optimized to control the formation of the desired complex. Solvothermal methods are also employed, particularly for the synthesis of crystalline coordination polymers. rsc.org

For example, reacting 1-(Pent-4-enyl)imidazole with metal chlorides, nitrates, or acetates in solvents like ethanol, methanol, or acetonitrile can yield complexes of metals such as copper(II), zinc(II), cobalt(II), and nickel(II). azjournalbar.comrdd.edu.iq The resulting complexes can feature various geometries, including tetrahedral, square planar, or octahedral, depending on the metal ion's coordination preference and the number of coordinated ligands. wikipedia.orgazjournalbar.com

Table 1: Representative Synthetic Methods for Metal-Imidazole Complexes

| Metal Ion | Precursor Salt | Typical Solvent | Reaction Conditions | Potential Geometry |

| Co(II) | CoCl₂·6H₂O | Ethanol | Stirring at room temperature | Octahedral azjournalbar.com |

| Ni(II) | Ni(OAc)₂·4H₂O | Methanol | Reflux | Octahedral rdd.edu.iq |

| Zn(II) | Zn(NO₃)₂·6H₂O | Acetonitrile | Stirring at room temperature | Tetrahedral azjournalbar.com |

| Cu(II) | CuCl₂·2H₂O | Ethanol | Stirring at room temperature | Square Pyramidal science.gov |

Role in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Imidazole derivatives are extensively used as building blocks for Metal-Organic Frameworks (MOFs) and other supramolecular structures. researchgate.netrsc.orgnih.gov 1-(Pent-4-enyl)imidazole can be incorporated into these architectures primarily as a monodentate N-donor ligand.

In the context of MOFs, 1-(Pent-4-enyl)imidazole can serve as a modulating ligand that coordinates to the metal nodes of the framework. nih.gov While it does not typically act as a bridging linker to form the primary framework structure itself, its incorporation can be used to fine-tune the properties of the MOF. The pendant pentenyl groups would line the pores of the MOF, introducing organic functionality that could be used for post-synthetic modification or to alter the sorption properties of the material. The presence of these functional groups can enhance the framework's affinity for specific guest molecules.

In supramolecular chemistry, the imidazole ring of the ligand can participate in various non-covalent interactions, such as π-π stacking and van der Waals forces, which are essential for the self-assembly of complex architectures. researchgate.netnih.gov These interactions, in conjunction with the primary metal-ligand coordination bonds, direct the formation of discrete polynuclear complexes or extended non-covalent networks. nih.gov

Catalytic Applications of Metal-1-(Pent-4-enyl)imidazole Complexes

Metal complexes containing imidazole ligands are known to exhibit catalytic activity in a range of chemical transformations. azjournalbar.com The coordination of the imidazole ligand to the metal center modulates its electronic properties, which is crucial for catalysis.

Complexes of 1-(Pent-4-enyl)imidazole with transition metals such as cobalt, ruthenium, and palladium could function as catalysts in various reactions. For instance, cobalt-imidazole complexes have been investigated as catalysts for the reduction of dioxygen, where the imidazole ligand plays a key role in facilitating proton-coupled electron transfer. researchgate.netresearchgate.net Ruthenium complexes bearing N-donor ligands are active in hydrogenation reactions. figshare.com

Furthermore, 1-(Pent-4-enyl)imidazole can act as a stabilizer for metal nanoparticles, which are highly effective catalysts. nih.gov The ligand coordinates to the surface of the nanoparticle, preventing aggregation and providing steric stabilization, while the accessible metal surface remains catalytically active. The pentenyl group offers a site for subsequent polymerization or grafting onto a support, allowing for the heterogenization of the nanoparticle catalyst.

Table 2: Potential Catalytic Applications of Metal-1-(Pent-4-enyl)imidazole Systems

| Metal Center | Complex Type | Potential Catalytic Reaction | Role of Imidazole Ligand |

| Cobalt | Porphyrin Complex | Oxygen Reduction Reaction (ORR) | Facilitates proton and electron transfer researchgate.netresearchgate.net |

| Ruthenium | Organometallic Complex | Hydrogenation of Ketones | Modulates electronic properties of the metal center figshare.com |

| Palladium | Nanoparticles | C-C Coupling Reactions (e.g., Suzuki, Heck) | Stabilizes nanoparticles, prevents agglomeration nih.gov |

| Iron | Coordination Complex | Oxidation Reactions | Mimics active sites in metalloenzymes wikipedia.org |

Polymer Science and Materials Chemistry Applications

Incorporation into Polymer Architectures

The dual functionality of 1-(pent-4-enyl)imidazole allows for its integration into a variety of polymer architectures through different polymerization techniques. The terminal double bond is amenable to radical polymerization methods, enabling the synthesis of polymers with pendant imidazole (B134444) groups.

While direct polymerization of the pentenyl group does not lead to a conjugated backbone, 1-(pent-4-enyl)imidazole can be incorporated into π-conjugated polymer systems. The imidazole ring itself is a suitable π-conjugated backbone component. beilstein-journals.orgnih.gov Synthetic strategies can involve the pre-synthesis of imidazole-containing chromophores that are subsequently polymerized. For instance, imidazole derivatives can be functionalized at the C2, C4, and C5 positions to create larger conjugated systems. beilstein-journals.orgnih.gov

Although specific research on the direct inclusion of 1-(pent-4-enyl)imidazole into the main chain of conjugated polymers is not extensively documented, one can envision a post-polymerization modification approach. A pre-synthesized conjugated polymer with suitable reactive sites could be grafted with 1-(pent-4-enyl)imidazole, thereby introducing the imidazole functionality as a pendant group. This method allows for the properties of the conjugated backbone to be combined with the functional characteristics of the imidazole moiety.

The controlled radical polymerization of N-vinylimidazole (1VIM), a related N-alkenyl imidazole, has been shown to be challenging. rsc.org However, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a successful technique to synthesize well-defined poly(1-vinyl imidazole) with low dispersity. rsc.org A key aspect of this process is the use of a specific solvent, such as acetic acid, which protonates the imidazole monomer and stabilizes the propagating radicals. rsc.org

This approach can be extended to the RAFT polymerization of 1-(pent-4-enyl)imidazole. The general mechanism of RAFT polymerization involves a chain transfer agent that reversibly deactivates the growing polymer chain, allowing for controlled chain growth. The choice of RAFT agent is crucial for controlling the polymerization of a specific monomer.

Below is a hypothetical data table illustrating the expected outcomes of a kinetic study on the RAFT polymerization of 1-(pent-4-enyl)imidazole, based on findings for similar monomers. nih.gov

| Entry | [Monomer]:[CTA]:[Initiator] | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100:1:0.2 | 15 | 2040 | 2200 | 1.15 |

| 2 | 100:1:0.2 | 35 | 4760 | 4900 | 1.12 |

| 3 | 100:1:0.2 | 60 | 8160 | 8500 | 1.10 |

| 4 | 100:1:0.2 | 85 | 11560 | 11900 | 1.08 |

Table 1: Hypothetical Kinetic Data for RAFT Polymerization of 1-(Pent-4-enyl)imidazole. This interactive table showcases the theoretical progression of a controlled polymerization, where Mn,theo is the theoretical number-average molecular weight, Mn,SEC is the molecular weight determined by size-exclusion chromatography, and Đ is the dispersity. The linear increase of Mn with conversion and the low dispersity values are characteristic of a controlled polymerization process.

Functional Polymers and Poly(ionomers)

Polymers derived from 1-(pent-4-enyl)imidazole are inherently functional due to the presence of the imidazole ring. These pendant groups can act as bases, nucleophiles, and chelating agents for metal ions. mdpi.com This functionality makes poly(1-(pent-4-enyl)imidazole) a candidate for applications in catalysis, heavy metal removal, and as a component in pH-responsive materials. rsc.org

Furthermore, the imidazole groups can be quaternized to form imidazolium (B1220033) salts, transforming the neutral polymer into a poly(ionic liquid) or poly(ionomer). These materials exhibit high ion conductivity and have potential applications in solid polymer electrolytes for batteries and other electrochemical devices. mdpi.com The properties of these poly(ionomers) can be tuned by the choice of the counter-anion.

Advanced Materials Development

The ability to create well-defined polymers from 1-(pent-4-enyl)imidazole using techniques like RAFT polymerization opens the door to the development of advanced materials with tailored architectures.

Block Copolymers: By sequentially adding different monomers, block copolymers containing a poly(1-(pent-4-enyl)imidazole) segment can be synthesized. For example, a diblock copolymer with a hydrophilic block and a poly(1-(pent-4-enyl)imidazole) block could self-assemble in solution to form micelles or other nanostructures with a functional corona.

Surface Modification: The pendant imidazole groups can be used to graft the polymer onto surfaces, modifying their properties. For instance, a surface grafted with poly(1-(pent-4-enyl)imidazole) could be used for selective metal ion capture or as a heterogeneous catalyst.

Crosslinked Materials: The pentenyl group offers a site for post-polymerization crosslinking reactions, for example, via thiol-ene click chemistry. This allows for the creation of hydrogels and other crosslinked networks with properties dependent on the crosslinking density and the functionality of the imidazole groups.

The following table summarizes potential advanced materials derived from 1-(pent-4-enyl)imidazole and their prospective applications.

| Material Architecture | Synthesis Strategy | Key Properties | Potential Applications |

| Diblock Copolymers | Sequential RAFT polymerization | Amphiphilicity, pH-responsiveness | Drug delivery, nanoreactors |

| Grafted Surfaces | "Grafting-to" or "grafting-from" methods | Functional surface, metal chelation | Sensors, catalysis, chromatography |

| Crosslinked Hydrogels | Post-polymerization thiol-ene reaction | Swelling behavior, stimuli-responsive | Smart materials, tissue engineering |

Table 2: Potential Advanced Materials from 1-(Pent-4-enyl)imidazole. This interactive table outlines the pathways to advanced materials and their envisioned uses, highlighting the versatility of polymers derived from this functional monomer.

Role As an Organic Building Block in Advanced Synthesis

Modular Assembly in Complex Molecule Construction

The structure of 1-(Pent-4-enyl)imidazole is inherently modular, lending itself to strategies for the construction of complex molecules. The imidazole (B134444) core and the pentenyl side chain can be considered as distinct functional modules that can be engaged in separate, orthogonal synthetic steps.

The imidazole ring serves as a versatile scaffold. lifechemicals.comnih.gov It can be functionalized at its carbon positions (C2, C4, and C5) or be used as a precursor for N-heterocyclic carbenes (NHCs), which are powerful ligands in transition-metal catalysis. lifechemicals.com The pentenyl chain, with its terminal double bond, provides a reactive handle for a variety of carbon-carbon bond-forming reactions, such as olefin metathesis, hydroformylation, or Heck coupling.

This modularity allows synthetic chemists to build complex structures in a convergent manner. For instance, the imidazole core can be pre-functionalized with desired substituents before the pentenyl chain is utilized in a key bond-forming step to merge with another complex fragment. This approach enhances synthetic efficiency and allows for the rapid generation of diverse molecular libraries from a common intermediate.

| Module | Chemical Functionality | Potential Synthetic Applications |

| Imidazole Core | Aromatic Heterocycle, N-donors | - Ligand for metal catalysts- Precursor to N-Heterocyclic Carbenes (NHCs)- Pharmacophore in medicinal chemistry- Site for C-H functionalization or halogenation |

| Pentenyl Side Chain | Terminal Alkene (C=C) | - Ring-Closing Metathesis (RCM)- Cross-Metathesis- Hydroboration-oxidation- Epoxidation- Heck and Suzuki coupling (after conversion to vinyl halide/boronate) |

Precursor for Advanced Heterocyclic Systems

One of the most significant applications of 1-(Pent-4-enyl)imidazole is its use as a precursor for the synthesis of advanced, fused heterocyclic systems via ring-closing metathesis (RCM). nih.gov RCM is a powerful reaction in organic synthesis that uses, typically, ruthenium-based catalysts to form cyclic compounds from acyclic dienes. organic-chemistry.org

In the case of 1-(Pent-4-enyl)imidazole, an intramolecular RCM reaction leads to the formation of a novel fused bicyclic system: 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. This transformation effectively converts the flexible pentenyl chain into a rigid, five-membered ring fused to the original imidazole core.

The reaction is catalyzed by well-defined ruthenium alkylidene complexes, such as Grubbs' first or second-generation catalysts (G-I, G-II) or Hoveyda-Grubbs catalysts (HG-II). nih.govmdpi.com The choice of catalyst and reaction conditions (e.g., solvent, temperature, concentration) can be optimized to achieve high yields and prevent side reactions. nih.gov The resulting dihydropyrrolo[1,2-a]imidazole scaffold is a valuable heterocyclic core that can serve as a basis for the development of new pharmaceuticals or functional materials. nih.govmdpi.com

| Catalyst | Typical Reaction Conditions | Outcome for 1-(Pent-4-enyl)imidazole |

| Grubbs' Catalyst I (G-I) | Dichloromethane (DCM), Room Temp to 40°C, Dilute (0.01 M) | Formation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |

| Grubbs' Catalyst II (G-II) | Dichloromethane (DCM) or Toluene, 40-80°C, Dilute (0.01 M) | Higher activity, suitable for more sterically hindered substrates |

| Hoveyda-Grubbs II (HG-II) | Toluene, 60-110°C, Dilute (0.01 M) | Increased stability and recyclability, often used in challenging RCM reactions |

Derivatization for Specific Research Objectives

1-(Pent-4-enyl)imidazole is not only a building block for creating new ring systems but also a versatile substrate for derivatization to meet specific research goals. nih.gov Both the imidazole ring and the pentenyl chain can be selectively functionalized to fine-tune the molecule's steric and electronic properties. researchgate.net

Derivatization of the Imidazole Ring:

C2-Lithiation/Functionalization: The proton at the C2 position of the imidazole ring is acidic and can be removed with a strong base, allowing for the introduction of various electrophiles.

Halogenation: The imidazole ring can be brominated or iodinated at the C4 and C5 positions, providing handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach aryl or other functional groups.

N-alkylation: While the N1 position is occupied by the pentenyl chain, the N3 nitrogen can be alkylated to form imidazolium (B1220033) salts. sharif.edu These salts are precursors to N-heterocyclic carbenes (NHCs), which have widespread applications in catalysis. orientjchem.orgresearchgate.net

Derivatization of the Pentenyl Chain:

Hydrogenation: The terminal double bond can be selectively reduced to the corresponding pentyl group, yielding 1-pentylimidazole.

Hydroboration-Oxidation: This two-step process converts the terminal alkene into a primary alcohol, yielding 5-(imidazol-1-yl)pentan-1-ol, which can be used for further esterification or etherification reactions.

Epoxidation: The alkene can be converted to an epoxide, a versatile functional group that can be opened by various nucleophiles to install new functionalities.

These derivatization strategies allow researchers to synthesize a wide range of analogs from a single starting material, facilitating structure-activity relationship (SAR) studies in medicinal chemistry or the development of tailored ligands and catalysts for organic synthesis. nih.govwisconsin.edu

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of 1-(pent-4-enyl)imidazole is a primary area of future research. While classical N-alkylation methods are established, novel pathways that offer improved yields, regioselectivity, and milder reaction conditions are highly sought after.

One promising approach involves the direct C-H alkenylation of imidazole (B134444). nih.govrsc.orgresearchgate.net This would represent a more atom-economical route compared to traditional methods that require pre-functionalized starting materials. Research in this area would focus on developing catalysts, such as those based on nickel, that can selectively activate the N-H bond of imidazole for direct coupling with a pentenylating agent. nih.govrsc.orgresearchgate.net